molecular formula C9H11NO2S B8187184 1,1-Dioxo-1l6-thiochroman-3-ylamine

1,1-Dioxo-1l6-thiochroman-3-ylamine

Cat. No.: B8187184
M. Wt: 197.26 g/mol
InChI Key: YRKMNHSFODOMHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-1l6-thiochroman-3-ylamine typically involves the following steps:

    Formation of Thiochroman: The initial step involves the synthesis of thiochroman, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxidation to Thiochroman-1,1-dioxide: The thiochroman is then oxidized to form thiochroman-1,1-dioxide using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1l6-thiochroman-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

1,1-Dioxo-1l6-thiochroman-3-ylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxo-1l6-thiochroman-3-ylamine is unique due to the presence of both a sulfone group and an amine group on the thiochroman ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Biological Activity

1,1-Dioxo-1l6-thiochroman-3-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Properties

This compound belongs to the thiochroman family, characterized by a fused thiochromene and amine structure. Its unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of thiochromeno derivatives were synthesized and tested for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468) using MTT assays. Notably, some derivatives showed IC50 values in the micromolar range, indicating potent activity against these cell lines .

Table 1: Cytotoxicity of Thiochromeno Derivatives Against Breast Cancer Cell Lines

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 17MCF-75.2Topoisomerase I inhibition
Compound 18MDA-MB-4684.8Induction of apoptosis
Compound 20MCF-76.0Cell cycle arrest

The mechanisms through which this compound exerts its biological effects are multifaceted:

Inhibition of Enzymatic Activity:
Research indicates that this compound can inhibit enzymes such as topoisomerase I (TOPO I), which is crucial for DNA replication and transcription. By binding to the active site of TOPO I, it prevents the enzyme from performing its function, leading to DNA damage and subsequent cell death .

Induction of Apoptosis:
Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells. This is evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins following treatment with these compounds .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells:
    A comprehensive evaluation involving NCI-60 human tumor cell line screening identified multiple thiochromeno derivatives with significant cytotoxicity across various cancer types. Compounds were selected for further investigation based on their ability to inhibit cell proliferation effectively .
  • Molecular Docking Studies:
    Molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins such as TOPO I. The results indicated strong interactions between the compounds and the enzyme's active site, supporting their potential as anticancer agents .

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-5-7-3-1-2-4-9(7)13(11,12)6-8/h1-4,8H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKMNHSFODOMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS(=O)(=O)C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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